molecular formula C7H7BrN2 B11720736 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

Cat. No.: B11720736
M. Wt: 199.05 g/mol
InChI Key: BCZWUKHAHRPBKA-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,4-B]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine typically involves the bromination of a pyrrolo[3,4-B]pyridine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrrolo[3,4-B]pyridine ring .

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-B]pyridine
  • 4-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyridine
  • 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-C]pyridine

Uniqueness

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is unique due to its specific ring structure and the position of the bromine atom. This configuration imparts distinct chemical properties and reactivity, making it valuable for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H7BrN2

Molecular Weight

199.05 g/mol

IUPAC Name

4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

InChI

InChI=1S/C7H7BrN2/c8-6-1-2-10-7-4-9-3-5(6)7/h1-2,9H,3-4H2

InChI Key

BCZWUKHAHRPBKA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2CN1)Br

Origin of Product

United States

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